Disodium 2-Sulfolaurate: A Comprehensive Technical Review of its Chemical Properties and Molecular Structure
Disodium 2-Sulfolaurate: A Comprehensive Technical Review of its Chemical Properties and Molecular Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disodium (B8443419) 2-sulfolaurate is an anionic surfactant valued for its mildness and effectiveness in a variety of personal care and cleaning products.[1][2] This technical guide provides an in-depth analysis of its chemical properties, molecular structure, and relevant experimental methodologies. The information is intended to serve as a core resource for researchers, scientists, and professionals in drug development and formulation.
Chemical and Physical Properties
Disodium 2-sulfolaurate is a white powder that is soluble in water.[1] It is known for its stability over a wide pH range and is biodegradable.[1] The following table summarizes its key quantitative properties.
| Property | Value | Source |
| IUPAC Name | disodium;2-sulfonatododecanoate | PubChem[3] |
| Molecular Formula | C₁₂H₂₂Na₂O₅S | PubChem[3] |
| Molecular Weight | 324.35 g/mol | PubChem[3] |
| CAS Number | 38841-48-4 | The Good Scents Company[4] |
| Appearance | White powder | Artekas Innovation[1] |
| Solubility | Soluble in water | The Good Scents Company[4] |
| Stability | Stable over a wide pH range | Artekas Innovation[1] |
Molecular Structure
The molecular structure of Disodium 2-sulfolaurate features a 12-carbon laurate backbone with a sulfonate group at the alpha position. This amphiphilic structure, with its hydrophobic fatty acid tail and hydrophilic sulfonate and carboxylate head groups, is responsible for its surfactant properties.
| Identifier | String | Source |
| SMILES | CCCCCCCCCCC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | PubChem[3] |
| InChI | InChI=1S/C12H24O5S.2Na/c1-2-3-4-5-6-7-8-9-10-11(12(13)14)18(15,16)17;;/h11H,2-10H2,1H3,(H,13,14)(H,15,16,17);;/q;2*+1/p-2 | PubChem[3] |
Molecular Structure Visualization
The following diagram illustrates the two-dimensional chemical structure of Disodium 2-sulfolaurate.
Experimental Protocols
Synthesis of α-Sulfo Fatty Acid Esters
A common method for the synthesis of α-sulfo fatty acid esters involves the direct sulfonation of fatty acid esters using sulfur trioxide (SO₃).[5][6]
Generalized Protocol:
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Sulfonation: The fatty acid methyl ester (e.g., methyl laurate) is reacted with gaseous SO₃, typically in a falling film reactor.[6] The reaction is highly exothermic and requires careful temperature control.
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Digestion/Aging: The resulting sulfonic acid intermediate is aged to allow for the completion of the α-sulfonation reaction.
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Neutralization: The acidic product is neutralized with an aqueous solution of a base, such as sodium hydroxide, to form the disodium salt.
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Bleaching: A bleaching agent, such as hydrogen peroxide, may be used to improve the color of the final product.[6]
The following diagram illustrates the general workflow for the synthesis of α-sulfo fatty acid esters.
Determination of Aqueous Solubility
The solubility of anionic surfactants in water can be determined using various methods. A common approach involves preparing solutions of varying concentrations and identifying the point of maximum solubility, often through visual or instrumental analysis.
Generalized Protocol:
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Stock Solution Preparation: A concentrated stock solution of Disodium 2-sulfolaurate in deionized water is prepared.
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Serial Dilutions: A series of dilutions are made from the stock solution to create a range of concentrations.
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Equilibration: The solutions are allowed to equilibrate at a constant temperature, often with gentle agitation.
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Analysis: The solubility can be determined by visual inspection for the highest concentration that remains a clear, homogenous solution. For more quantitative results, techniques like spectrophotometry can be used to measure the absorbance or turbidity of the solutions.[7] A sharp increase in turbidity can indicate that the solubility limit has been exceeded.
Characterization of Anionic Surfactants
A variety of analytical techniques can be employed to characterize the structure and purity of Disodium 2-sulfolaurate.
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Spectroscopy: Techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the molecular structure and identify functional groups.[8]
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Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying the components in a surfactant mixture.[8]
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Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to determine the molecular weight and fragmentation patterns of the surfactant.[8]
Biological Activity and Signaling Pathways
Disodium 2-sulfolaurate is primarily used as a surfactant in cosmetic and cleaning products due to its ability to reduce surface tension and act as a cleansing agent.[2] Current scientific literature does not indicate any known role for Disodium 2-sulfolaurate in biological signaling pathways. Its primary interaction with biological systems is at the surface level, for example, in the cleansing of skin and hair.[1] Toxicological data suggests a low potential for skin and eye irritation.[1]
Conclusion
Disodium 2-sulfolaurate is a well-characterized anionic surfactant with a range of applications in the personal care and cleaning industries. Its chemical properties and molecular structure are well-understood, and established analytical methods are available for its characterization. While specific, proprietary experimental protocols may vary between manufacturers, the general principles of its synthesis and analysis are based on standard organic and analytical chemistry techniques. The lack of known involvement in biological signaling pathways underscores its primary function as a surface-active agent. This guide provides a foundational understanding of Disodium 2-sulfolaurate for professionals engaged in research, development, and formulation.
References
- 1. DISODIUM 2-SULFOLAURATE – Powder – Artekas Innovation® Chemistry [chemistry.artekas.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. Disodium 2-sulfolaurate | C12H22Na2O5S | CID 23139701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. disodium 2-sulfolaurate, 38841-48-4 [thegoodscentscompany.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
